molecular formula C15H14N2O B173791 2-(2-Pyridyl)-4-benzyl-2-oxazoline CAS No. 108915-08-8

2-(2-Pyridyl)-4-benzyl-2-oxazoline

Cat. No. B173791
M. Wt: 238.28 g/mol
InChI Key: KDASQLQVBBTNJT-UHFFFAOYSA-N
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Description

The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .


Chemical Reactions Analysis

In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : 2-Pyridyl-stannanes have been extensively used for the synthesis of nitrogen abundant molecules such as polypyridines, complex polyazine molecules, tert-pyridines, and also medicinally relevant scaffolds such as analogues of the antitumour antibiotic lavandamycin as well as natural products .
    • Methods : The synthesis involves the use of 2-pyridyl-stannanes .
    • Results : This method has been successful in synthesizing a variety of medicinally relevant scaffolds .
  • Field : Inflammatory Mediators

    • Application : First-row transition metal complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx) have been evaluated as inhibitors of the Platelet-Activating Factor (PAF) and thrombin-induced aggregation in washed rabbit platelets (WRPs) . These complexes are considered potent inflammatory mediators .
    • Methods : A series of mononuclear and dinuclear complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx) were synthesized .
    • Results : These complexes showed promising biological activities against the Platelet-Activating Factor (PAF) and thrombin .

Future Directions

While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.

properties

IUPAC Name

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASQLQVBBTNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559063
Record name 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridyl)-4-benzyl-2-oxazoline

CAS RN

108915-08-8
Record name 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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